
Diethyl N-(2-methylphenyl)phosphoramidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl N-(2-methylphenyl)phosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group
Métodos De Preparación
The synthesis of Diethyl N-(2-methylphenyl)phosphoramidate can be achieved through several synthetic routes. One common method involves the reaction of diethyl phosphoramidate with 2-methylphenylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods often involve large-scale reactions in specialized reactors to maintain consistency and yield.
Análisis De Reacciones Químicas
Diethyl N-(2-methylphenyl)phosphoramidate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphoramidate oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphoramidate group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Diethyl N-(2-methylphenyl)phosphoramidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphoramidate derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Mecanismo De Acción
The mechanism of action of Diethyl N-(2-methylphenyl)phosphoramidate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making it a potential candidate for therapeutic applications .
Comparación Con Compuestos Similares
Diethyl N-(2-methylphenyl)phosphoramidate can be compared with other similar compounds such as diethyl phosphoramidate and diethyl N-phenylphosphoramidate. While these compounds share similar structural features, this compound is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical properties and reactivity .
Similar compounds include:
- Diethyl phosphoramidate
- Diethyl N-phenylphosphoramidate
- Diethyl N-(4-methylphenyl)phosphoramidate
These compounds differ in their substituents on the phosphoramidate group, leading to variations in their chemical behavior and applications.
Propiedades
Número CAS |
78504-35-5 |
|---|---|
Fórmula molecular |
C11H18NO3P |
Peso molecular |
243.24 g/mol |
Nombre IUPAC |
N-diethoxyphosphoryl-2-methylaniline |
InChI |
InChI=1S/C11H18NO3P/c1-4-14-16(13,15-5-2)12-11-9-7-6-8-10(11)3/h6-9H,4-5H2,1-3H3,(H,12,13) |
Clave InChI |
PJGXRQVGCGHZPY-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(NC1=CC=CC=C1C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(2-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14448002.png)

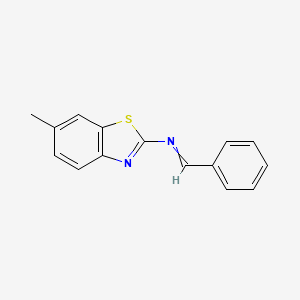

![oxalic acid;N-phenyl-N-[2-[3-(2-phenylethyl)-1,3-diazinan-1-yl]ethyl]propanamide](/img/structure/B14448033.png)
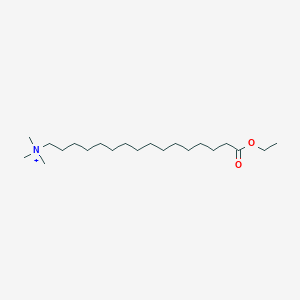
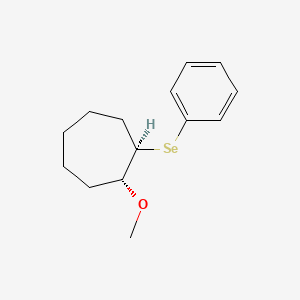
![1-[(2,5-Dimethylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14448061.png)

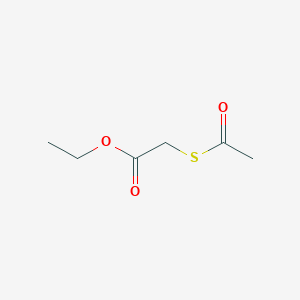
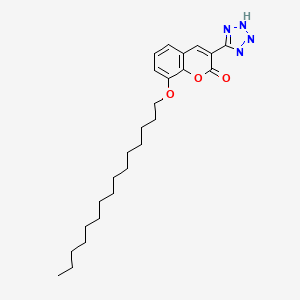
![N,N'-[Oxydi(4,1-phenylene)]dioctadecanamide](/img/structure/B14448084.png)
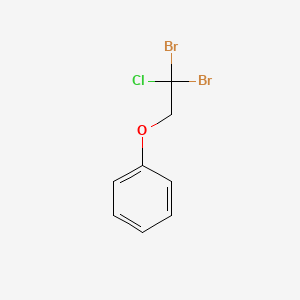
![(2S)-2-[(3,5-dinitrobenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B14448092.png)
